[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
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Overview
Description
The compound “4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework have been synthesized . The structures of these sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopy techniques. For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the substitution of iso-propyl group on nitrogen atom in a similar molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid has a molecular weight of 222.24, a boiling point of 76-78°C, and is a solid at ambient temperature .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been synthesized as part of a class of new sulfonamides and their N-substituted derivatives, which are being explored as potential therapeutic agents for treating Alzheimer’s disease . The inhibition activity of these molecules against cholinesterase enzymes suggests their possible therapeutic effect on this neurodegenerative disease.
Antibacterial Applications
Sulfonamides, which include the functional moiety found in this compound, have a long history of use as antibacterial drugs . They are known for their broad-spectrum antibacterial action and are particularly distinctive in treating urinary tract infections.
Antifungal and Antiprotozoal Uses
The sulfamoyl moiety, which is part of this compound’s structure, is also found in drugs with antifungal and antiprotozoal properties . This suggests potential applications in treating infections caused by fungi and protozoa.
Anti-inflammatory and Antihypertensive Effects
Compounds with a similar scaffold have been studied for their anti-inflammatory and antihypertensive effects . This indicates that our compound of interest could be researched further for its potential in these areas.
Anticancer Potential
Derivatives of 2,3-dihydrobenzoxathiine, which share structural similarities with our compound, have been used as anticancer agents . This points to the possibility of this compound being useful in cancer research and treatment.
Serotonin Inhibitor and Antioxidant Properties
The benzoxathiine derivatives are also known for their role as serotonin inhibitors and antioxidants . This compound could, therefore, be investigated for its effectiveness in these capacities, which could have implications for mental health and cellular protection.
Safety And Hazards
Safety and hazards associated with similar compounds have been reported. For instance, the compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid has been classified with the GHS07 pictogram, with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research on similar compounds could involve the synthesis of new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . Further studies could also explore their potential applications in other areas, given their diverse biological activities.
properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-16-7-9-19(17(2)13-16)25(27)24-15-26(20-5-3-4-6-23(20)32(24,28)29)18-8-10-21-22(14-18)31-12-11-30-21/h3-10,13-15H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEXIOUGGFWGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone |
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